Cas no 2090978-67-7 (Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]-)
![Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]- structure](https://ja.kuujia.com/scimg/cas/2090978-67-7x500.png)
Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]- 化学的及び物理的性質
名前と識別子
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- Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]-
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- インチ: 1S/C13H21NOS/c1-10(2)11-9-16-12(14-11)8-13(15)6-4-3-5-7-13/h9-10,15H,3-8H2,1-2H3
- InChIKey: NPDQLENRJKLWRP-UHFFFAOYSA-N
- ほほえんだ: C1(CC2=NC(C(C)C)=CS2)(O)CCCCC1
Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-368966-1.0g |
1-{[4-(propan-2-yl)-1,3-thiazol-2-yl]methyl}cyclohexan-1-ol |
2090978-67-7 | 1.0g |
$0.0 | 2023-03-02 |
Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]- 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]-に関する追加情報
Professional Introduction to Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]- and Its Significance in Modern Chemical Research
Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]-, identified by the CAS number 2090978-67-7, represents a compound of considerable interest in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents and as a key intermediate in synthetic chemistry. The structural motif combines a cyclohexanol backbone with a thiazole ring substituted at the 4-position by an isobutyl group, forming a unique pharmacophore that may contribute to its biological activity.
The synthesis of Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]- involves sophisticated organic transformations that highlight the intersection of classical and modern synthetic methodologies. The incorporation of the thiazole ring, a heterocyclic system known for its broad spectrum of biological activities, into the cyclohexanol scaffold suggests potential interactions with biological targets such as enzymes and receptors. This structural design has implications for drug design, particularly in modulating physicochemical properties like solubility and metabolic stability, which are critical factors in pharmaceutical development.
Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of complex molecules like Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]-. Molecular docking studies have been employed to explore its binding affinity to various protein targets, providing insights into its mechanism of action. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways and cancer progression. Such findings align with the growing interest in natural product-inspired scaffolds for drug discovery, where structural complexity is leveraged to achieve high specificity.
The role of Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]- as a building block in medicinal chemistry is further underscored by its versatility in derivative synthesis. By modifying functional groups or introducing additional substituents, chemists can generate libraries of compounds with tailored biological profiles. This approach is particularly valuable in high-throughput screening campaigns aimed at identifying lead compounds for further optimization. The compound’s compatibility with various synthetic protocols makes it a valuable asset in the chemist’s toolkit.
In the context of green chemistry principles, the synthesis of Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]- has been optimized to minimize waste and reduce environmental impact. Catalytic methods and solvent-free reactions have been explored to enhance efficiency and sustainability. These efforts reflect a broader trend in pharmaceutical research towards environmentally conscious practices, ensuring that the development of new drugs aligns with ecological considerations.
The pharmacological potential of Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]- has also been investigated through preclinical studies. Initial experiments indicate that the compound exhibits promising activity against certain disease models without significant toxicity. Further research is ongoing to elucidate its full therapeutic spectrum and to refine dosing regimens that maximize efficacy while minimizing side effects. These studies are crucial for translating laboratory findings into viable clinical candidates.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the process of identifying promising compounds like Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]-. Predictive models can analyze vast datasets to identify structural features associated with desirable biological properties, guiding synthetic efforts towards higher success rates. This synergy between experimental chemistry and computational biology exemplifies the interdisciplinary nature of modern pharmaceutical research.
The future prospects for Cyclohexanol, 1-[[4-(1-methylethyl)-2-thiazolyl]methyl]- are bright, with ongoing research exploring its applications in diverse therapeutic areas. Its unique structural features make it a versatile scaffold for innovation, and continued investigation promises to unlock new possibilities for treating complex diseases. As our understanding of molecular interactions deepens, compounds like this one will play an increasingly important role in shaping the future of medicine.
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